4-Heptanone, semicarbazone

Description

Historical Development and Evolution of Semicarbazone Research in Organic Chemistry

The study of semicarbazones dates back to the early 20th century, with the initial reports on the reaction between carbonyl compounds and semicarbazide (B1199961) marking their entry into the field of organic chemistry. numberanalytics.com Historically, the primary application of semicarbazones was in the qualitative analysis of aldehydes and ketones. numberanalytics.com The formation of these derivatives, which are often crystalline solids with sharp melting points, provided a reliable method for identifying and characterizing unknown carbonyl compounds. sathyabama.ac.inwikipedia.org

Over the decades, research into semicarbazones has evolved significantly. While their role in qualitative analysis remains fundamental, the focus has expanded to explore their utility in more complex chemical transformations. numberanalytics.comsathyabama.ac.in Scientists began to investigate their potential as intermediates in the synthesis of various organic molecules and their coordination chemistry with metal ions. sathyabama.ac.incore.ac.uk This shift led to the discovery of a wide range of applications for semicarbazone derivatives, extending into fields like medicinal chemistry and materials science. sathyabama.ac.innumberanalytics.com More recent research has also explored the use of semicarbazone-based metal complexes as catalysts, for instance, in the hydrogen evolution reaction (HER). shd-pub.org.rs

General Classification and Structural Features of Semicarbazones

Semicarbazones are classified as imine derivatives. sathyabama.ac.inwikipedia.orgpharmatutor.org They are formed through a condensation reaction between an aldehyde or a ketone and semicarbazide. wikipedia.orgcore.ac.ukpharmatutor.org This reaction is typically pH-dependent and carried out in a weakly acidic medium. numberanalytics.compharmatutor.org

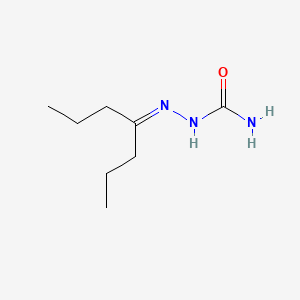

The general chemical structure of a semicarbazone is represented by the formula R₁R₂C=N-NH-C(=O)-NH₂. numberanalytics.com In this structure, R₁ and R₂ can be hydrogen atoms or organic groups, depending on whether the parent carbonyl compound was an aldehyde or a ketone. numberanalytics.com For 4-Heptanone (B92745), semicarbazone, the parent compound is 4-heptanone, a ketone. lookchem.com

Key structural features include:

A Carbon-Nitrogen Double Bond (C=N): This imine group is a defining characteristic of semicarbazones. sathyabama.ac.in

An Amide Moiety: The adjacent -NH-C(=O)-NH₂ group is crucial to its chemical properties. numberanalytics.com

Planar Backbone: In their solid state, the core C=N-NH-CO-NH₂ backbone of unsubstituted semicarbazones is typically planar. core.ac.uk

Chelating Ability: Semicarbazones possess multiple donor atoms (nitrogen and oxygen), which allows them to act as chelating ligands, forming stable complexes with various metal ions. sathyabama.ac.incore.ac.uktaylorandfrancis.com This ability is fundamental to many of their applications. core.ac.uk

The formation of 4-Heptanone, semicarbazone from its parent ketone is illustrated in the following reaction:

| Reactants | Product |

| 4-Heptanone (C₇H₁₄O) + Semicarbazide (CH₅N₃O) | This compound (C₈H₁₇N₃O) + Water (H₂O) |

Properties of this compound

| Property | Value | Source |

| CAS Number | 3622-68-2 | lookchem.comnih.gov |

| Molecular Formula | C₈H₁₇N₃O | lookchem.comnih.gov |

| Molecular Weight | 171.24 g/mol | nih.gov |

| IUPAC Name | (heptan-4-ylideneamino)urea | nih.gov |

| Melting Point | 133 °C | cerritos.edu |

Fundamental Role of Semicarbazone Derivatives in Contemporary Organic Synthesis

In modern organic synthesis, semicarbazones and their derivatives are recognized as versatile and potent intermediates. sathyabama.ac.innumberanalytics.com Their utility stems from their reactivity and ability to participate in a variety of chemical transformations. numberanalytics.com

Key roles in contemporary synthesis include:

Identification of Carbonyl Compounds: The classic application of forming crystalline semicarbazone derivatives to identify parent aldehydes and ketones by melting point analysis remains a valuable technique. sathyabama.ac.inwikipedia.org The use of X-ray powder diffraction patterns has also been explored for distinguishing closely related semicarbazones. cdnsciencepub.com

Synthesis of Heterocyclic Compounds: Semicarbazones serve as important precursors for synthesizing nitrogen-containing heterocyclic compounds, such as triazoles and tetrazoles. numberanalytics.comnumberanalytics.com

Intermediates for Complex Molecules: They are employed as valuable building blocks in the construction of more complex organic molecules due to their ability to undergo reactions like cyclization and condensation with high selectivity. numberanalytics.com

Coordination Chemistry and Catalysis: The ability of semicarbazones to act as ligands for metal ions is widely exploited. sathyabama.ac.incore.ac.uk These metal complexes are researched for various applications, including their use as catalysts. sathyabama.ac.innumberanalytics.com For example, certain aryl semicarbazones have been reported to possess notable anticonvulsant activity, highlighting their significance in medicinal chemistry research. nih.gov

The compound this compound, as a specific derivative, is used as a reagent in chemical analysis and in the synthesis of other organic compounds. lookchem.com

Structure

3D Structure

Properties

CAS No. |

3622-68-2 |

|---|---|

Molecular Formula |

C8H17N3O |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(heptan-4-ylideneamino)urea |

InChI |

InChI=1S/C8H17N3O/c1-3-5-7(6-4-2)10-11-8(9)12/h3-6H2,1-2H3,(H3,9,11,12) |

InChI Key |

RXOSBDKCDBATQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=NNC(=O)N)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Heptanone Semicarbazone

Principles of Condensation Reactions for Semicarbazone Formation

Semicarbazone formation is a two-step process that falls under the category of nucleophilic addition-elimination reactions. organicmystery.com It begins with the nucleophilic attack of semicarbazide (B1199961) on the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine derivative. wikipedia.orgvedantu.com

The initial step in the formation of a semicarbazone is the nucleophilic addition of semicarbazide to the carbonyl group of an aldehyde or ketone. pearson.com The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. vedantu.com

Semicarbazide (H₂N-NH-C(=O)-NH₂) has two -NH₂ groups, but only one is involved in the reaction. byjus.comorganicmystery.com The terminal -NH₂ group, which is attached to another nitrogen, is the active nucleophile. doubtnut.com The other -NH₂ group, directly attached to the carbonyl carbon, is non-nucleophilic because its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, which reduces its electron density and nucleophilicity. byjus.comgauthmath.com

The reaction is typically catalyzed by a weak acid. organicmystery.com The acid protonates the carbonyl oxygen, increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. organicmystery.comvedantu.com This leads to the formation of a tetrahedral intermediate. vedantu.com

Following the nucleophilic addition, the tetrahedral intermediate undergoes dehydration to form the final semicarbazone product. ncert.nic.in This elimination of a water molecule is a rapid step that drives the equilibrium of the reaction toward the product. ncert.nic.in The intermediate is protonated on the hydroxyl group, which then leaves as a water molecule, a good leaving group. Simultaneously, a proton is removed from the nitrogen atom, leading to the formation of a carbon-nitrogen double bond (C=N). vedantu.com

Specific Synthesis of 4-Heptanone (B92745) Semicarbazone

The general principles of semicarbazone formation are directly applicable to the specific synthesis of 4-heptanone semicarbazone from 4-heptanone.

4-Heptanone, a symmetrical ketone, reacts with semicarbazide to yield 4-heptanone semicarbazone. lookchem.com The reaction involves the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of 4-heptanone. This is followed by the elimination of a water molecule, resulting in the formation of the corresponding semicarbazone.

General Reaction Scheme: (CH₃CH₂CH₂)₂C=O + H₂NNHC(=O)NH₂ ⇌ (CH₃CH₂CH₂)₂C=NNHC(=O)NH₂ + H₂O

The efficiency and yield of the synthesis of 4-heptanone semicarbazone are influenced by several factors, most notably the catalytic system employed.

The formation of semicarbazones is highly dependent on the pH of the reaction medium and is typically catalyzed by a weak acid. organicmystery.com

pH Control: The reaction proceeds optimally in a weakly acidic medium, usually with a pH between 4 and 5. organicmystery.com

If the medium is too acidic (very low pH), the semicarbazide, being basic, will be protonated. This neutralizes its nucleophilicity, as the lone pair on the nitrogen is no longer available to attack the carbonyl carbon. organicmystery.com

If the medium is too basic or neutral (high pH), the carbonyl group of the ketone is not sufficiently protonated. This reduces the electrophilicity of the carbonyl carbon, slowing down the initial nucleophilic attack. organicmystery.com

Acid Catalysts: Typically, acids like acetic acid are used to provide the necessary protonation and control the pH. nih.gov The reaction is often carried out by reacting the ketone with semicarbazide hydrochloride in the presence of a base like sodium acetate (B1210297), which generates the free semicarbazide and a buffered acidic environment. researchgate.net

Alternative Methods: Research has explored solvent-free conditions, such as using ball-milling to facilitate the reaction between the ketone and semicarbazide hydrochloride. researchgate.netresearchgate.net This method can lead to quantitative yields without the need for traditional solvents or external catalysts. researchgate.net For less reactive ketones, reaction conditions may need to be modified, for instance, by increasing the temperature or using molecular sieves to remove the water formed during the reaction, thereby shifting the equilibrium towards the product. nih.gov

| Factor | Influence on Semicarbazone Formation |

| pH | Optimal in weakly acidic conditions (pH 4-5) to balance protonation of the carbonyl group and the nucleophilicity of semicarbazide. organicmystery.com |

| Catalyst | Weak acids are typically required to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. organicmystery.comnih.gov |

| Reactivity of Ketone | Less reactive ketones may require more forcing conditions, such as higher temperatures or removal of water, to achieve good yields. nih.govresearchgate.net |

| Solvent | While often performed in solvents like ethanol (B145695), solvent-free methods like ball-milling have been shown to be effective. nih.govresearchgate.net |

Influencing Factors in the Synthesis of 4-Heptanone Semicarbazone

Optimization of Reaction Media (e.g., Solvent-Free Conditions)

The synthesis of semicarbazones, including 4-heptanone semicarbazone, traditionally involves the condensation of a ketone or aldehyde with semicarbazide in the presence of a catalyst, often in a solvent. nih.gov However, modern synthetic chemistry emphasizes the development of more environmentally benign methods, leading to the exploration of solvent-free reaction conditions. These methods are noted for being fast, simple, and efficient. researchgate.net

Solvent-free synthesis of semicarbazones can be achieved through techniques such as grinding or ball-milling. researchgate.netgoogle.com In one approach, the carbonyl compound (e.g., an aldehyde or ketone) and semicarbazide hydrochloride are mixed directly and milled. The mechanical energy from milling facilitates the reaction, often leading to quantitative yields in a short amount of time without the need for catalysts or solid supports. researchgate.net For instance, the reaction of an aldehyde with semicarbazide hydrochloride can be completed in as little as 45 minutes using a ball mill. researchgate.net This solid-state reaction methodology avoids the use of potentially hazardous organic solvents, reduces waste, and simplifies the work-up procedure.

Another solvent-free method involves grinding the aldehyde, semicarbazide hydrochloride, and a catalyst like p-aminobenzenesulfonic acid in a mortar at room temperature. google.com The heat generated during the grinding process can be sufficient to initiate the reaction. This technique is characterized by its simple operation, short reaction times, and high yields, which can exceed 95%. google.com The catalyst in such methods is often recoverable and reusable, adding to the economic and environmental advantages of the process. google.com

The table below summarizes findings for the solvent-free synthesis of various semicarbazones, illustrating the general applicability of these optimized conditions.

| Carbonyl Compound | Method | Reaction Time | Yield (%) | Reference |

| Benzaldehyde (B42025) | Ball-milling | 45 min | 100 | researchgate.net |

| 4-Chlorobenzaldehyde | Ball-milling | 30 min | 100 | researchgate.net |

| Cyclohexanone (B45756) | Ball-milling | 60 min | 98 | researchgate.net |

| Various Aldehydes | Grinding with catalyst | 30-60 min | >95 | google.com |

pH-Dependent Reaction Kinetics in Carbonyl Condensation

The formation of a semicarbazone is a condensation reaction between a carbonyl compound (like 4-heptanone) and a nucleophile (semicarbazide). The kinetics of this reaction are highly dependent on the pH of the reaction medium. odinity.com The reaction proceeds via a two-step mechanism: nucleophilic attack of the semicarbazide on the carbonyl carbon, followed by dehydration to form the C=N double bond of the semicarbazone.

Optimal reaction rates are typically observed in weakly acidic conditions. odinity.com This is because the reaction is subject to two opposing pH-dependent effects:

Acid Catalysis of Dehydration: The dehydration step is acid-catalyzed. Protonation of the hydroxyl group in the intermediate carbinolamine facilitates the elimination of a water molecule. At very high pH (alkaline conditions), this step becomes slow.

Nucleophile Availability: The nucleophile, semicarbazide, is a weak base. In strongly acidic solutions (low pH), the amine group of semicarbazide becomes protonated. This protonated form is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the first step of the reaction.

Therefore, a delicate balance is required. The pH must be low enough to facilitate the dehydration step but high enough to ensure that a significant fraction of the semicarbazide remains in its unprotonated, nucleophilic form. odinity.com For many semicarbazone formation reactions, a buffer system is employed to maintain an optimal pH, often in the range of 4.5 to 6.2. odinity.com In this range, the reaction proceeds at a manageable rate, allowing for control over the formation of kinetic versus thermodynamic products. odinity.com The rate-determining step is generally the nucleophilic attack of the semicarbazide on the carbonyl carbon. odinity.com

Studies on similar reactions have shown that a pH jump can be used to initiate and control the reaction, highlighting the sensitivity of the kinetics to changes in acidity. nih.govrsc.org

Synthetic Routes to Precursors: 4-Heptanone and Semicarbazide

Established Synthetic Pathways for 4-Heptanone

4-Heptanone, also known as dipropyl ketone or butyrone, is a key precursor for the synthesis of 4-heptanone semicarbazone. wikipedia.orglookchem.com Several established methods exist for its preparation.

One of the most common and illustrative methods is the ketonization of n-butyric acid. orgsyn.org This process involves the pyrolysis of butyric acid or its salts over a catalyst. A well-documented procedure involves refluxing n-butyric acid with hydrogen-reduced iron powder. orgsyn.org The mixture is heated strongly, and the resulting 4-heptanone is collected by distillation, yielding a product with a boiling point of 142–144°C. orgsyn.org Yields for this method are typically in the range of 69–75%. orgsyn.org

Other catalytic systems for the decarboxylation or ketonization of butyric acid include passing the acid over catalysts like thorium oxide, cerium oxide, or manganese oxide at high temperatures (400–500°C). guidechem.comchemicalbook.com

An alternative synthetic route starts from 1-butanol. guidechem.comgoogle.com This method involves the catalytic conversion of butanol to 4-heptanone. Various catalysts have been investigated for this transformation, including magnesium oxide-supported ceria and zinc ferrite, with yields reported up to 80%. google.com

The table below compares different synthetic routes to 4-heptanone.

| Starting Material | Method/Catalyst | Temperature (°C) | Yield (%) | Reference |

| n-Butyric Acid | Iron Powder | Reflux, then strong heating | 69-75 | orgsyn.org |

| n-Butyric Acid | Thorium Oxide / Cerium Oxide | 400-500 | Not specified | guidechem.comchemicalbook.com |

| 1-Butanol | Zinc Ferrite | Not specified | up to 80 | google.com |

| 1-Butanol | MgO-supported Ceria | Not specified | 44 | google.com |

Other reported synthetic methods include the oxidation of 4-heptanol (B146996) and the hydration of 3-heptyne. orgsyn.org

Preparation Methods for Semicarbazide and its Salts

Semicarbazide is most commonly handled and used as its more stable salt, semicarbazide hydrochloride. utoronto.ca There are several primary industrial and laboratory methods for its preparation.

A prevalent commercial route involves the reaction of urea (B33335) with hydrazine (B178648), typically as an aqueous solution like hydrazine hydrate. nih.govgoogle.compatsnap.com The reaction is generally carried out at elevated temperatures, ranging from 80°C to 130°C. nih.govgoogle.com The initial product is semicarbazide, which is then converted to its hydrochloride salt. One patented process describes reacting hydrazine and urea, removing water, and then dissolving the resulting semicarbazide in an alcohol to precipitate by-products. Anhydrous hydrogen chloride is then added to the alcoholic solution to precipitate the desired semicarbazide hydrochloride product. nih.govgoogle.com Variations of this method focus on improving yield and purity by controlling the addition of reagents and using additives like sodium acetate to promote the reaction. patsnap.com

Another established method starts with hydrazine sulfate (B86663). prepchem.com In this procedure, hydrazine sulfate is reacted with sodium carbonate and potassium cyanate (B1221674) in an aqueous solution. The intermediate product, acetone-semicarbazone, is formed by treating the reaction mixture with acetone (B3395972). This intermediate is then hydrolyzed with concentrated hydrochloric acid to yield semicarbazide hydrochloride as crystalline needles. prepchem.com

The table below outlines key methods for the preparation of semicarbazide and its hydrochloride salt.

| Primary Reactants | Key Reagents | Product Form | Reference |

| Hydrazine, Urea | Hydrogen Chloride, Alcohol | Semicarbazide Hydrochloride | nih.govgoogle.com |

| Hydrazine Sulfate | Sodium Carbonate, Potassium Cyanate, Acetone, HCl | Semicarbazide Hydrochloride | prepchem.com |

| Nitrourea | Hydrogen, Hydrogenation Catalyst, HCl | Semicarbazide Hydrochloride | google.com |

Mechanistic Investigations and Reactivity Studies of 4 Heptanone Semicarbazone

Elucidation of Reaction Mechanisms for Semicarbazone Formation

The synthesis of 4-heptanone (B92745) semicarbazone from 4-heptanone and semicarbazide (B1199961) proceeds through a condensation reaction, which involves the formation of a carbon-nitrogen double bond with the elimination of a water molecule. wikipedia.orgnumberanalytics.com

Stepwise Analysis of Nucleophilic Attack and Water Elimination

The generally accepted mechanism for semicarbazone formation involves a two-step process: nucleophilic addition followed by dehydration. numberanalytics.comaskfilo.com

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of 4-heptanone. numberanalytics.comyoutube.com This attack leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. libretexts.org It is important to note that only one of the two -NH2 groups in semicarbazide is reactive as a nucleophile; the other is deactivated due to its proximity to the electron-withdrawing carbonyl group. libretexts.orgdoubtnut.com

Proton Transfer: A proton transfer then occurs within the intermediate. numberanalytics.com

Water Elimination: The reaction is typically acid-catalyzed, which facilitates the protonation of the hydroxyl group in the carbinolamine, converting it into a good leaving group (water). numberanalytics.comnih.gov Subsequent elimination of a water molecule results in the formation of an iminium ion. libretexts.org A final deprotonation step yields the stable 4-heptanone semicarbazone. libretexts.org

Steric and Electronic Effects on Reaction Rates

The rate of semicarbazone formation is influenced by both steric and electronic factors.

Steric Hindrance: The bulky propyl groups on either side of the carbonyl group in 4-heptanone can sterically hinder the approach of the nucleophilic semicarbazide. google.com Generally, ketones react slower than aldehydes due to greater steric hindrance around the carbonyl carbon. bkcc.ac.in For instance, ketones with highly branched alkyl groups near the carbonyl can be unreactive under normal conditions. google.com

Electronic Effects: The presence of electron-donating alkyl groups, such as the propyl groups in 4-heptanone, can slightly decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack compared to less substituted ketones or aldehydes. bkcc.ac.in Conversely, electron-withdrawing groups would enhance reactivity. bkcc.ac.in

Kinetic and Thermodynamic Control in Semicarbazone Synthesis and Transformations

The principles of kinetic and thermodynamic control are pertinent to understanding the formation and potential transformations of semicarbazones, especially in competitive reaction scenarios.

Differentiation of Kinetically and Thermodynamically Favored Products

In reactions where more than one product can be formed, the product that forms faster is the kinetically controlled product, while the more stable product is the thermodynamically controlled product. odinity.com At lower temperatures, the reaction is often under kinetic control, favoring the product with the lower activation energy barrier. studylib.net At higher temperatures, equilibrium can be established, leading to the predominance of the more stable, thermodynamically favored product. studylib.net

Experiments comparing the formation of semicarbazones from cyclohexanone (B45756) and 2-furaldehyde have shown that cyclohexanone semicarbazone is the kinetic product, forming more rapidly, while 2-furaldehyde semicarbazone is the thermodynamic product, being more stable. odinity.comscribd.combartleby.com This is attributed to the higher stability of the conjugated system in the 2-furaldehyde derivative. While specific studies on 4-heptanone semicarbazone in this context are not prevalent, these general principles would apply.

Temperature and Catalyst Influence on Reaction Pathway Selectivity

Temperature and the presence of a catalyst are crucial factors in directing the outcome of semicarbazone formation.

Catalyst: The formation of semicarbazones is typically catalyzed by acid. numberanalytics.com The reaction rate is pH-dependent, with an optimal pH range generally between 3 and 5. numberanalytics.comnumberanalytics.com At very low pH, the amine nucleophile can be protonated and rendered non-nucleophilic, slowing the reaction. nih.gov At high pH, there may not be sufficient acid to catalyze the dehydration step effectively. libretexts.org

Reactivity of the Semicarbazone Functional Group

The semicarbazone functional group (C=N-NH-C(=O)NH₂) possesses its own characteristic reactivity. Semicarbazones are generally stable, crystalline solids, which makes them useful for the identification and characterization of the parent aldehydes and ketones through melting point analysis. wikipedia.orgnumberanalytics.comnumberanalytics.com

The C=N double bond in the semicarbazone can undergo reactions analogous to those of other imines. For instance, semicarbazones can be hydrolyzed back to the parent carbonyl compound and semicarbazide under acidic conditions. libretexts.org They can also be involved in oxidation-reduction reactions. For example, the oxidation of semicarbazones can regenerate the parent carbonyl compound. psu.edu

Hydrolytic Cleavage and Regeneration of Parent Carbonyls

Semicarbazones are frequently employed as protective groups for carbonyl compounds due to their crystalline nature and stability. iust.ac.irresearchgate.net The regeneration of the parent carbonyl, in this case, 4-heptanone, from its semicarbazone is a crucial transformation in organic synthesis. This cleavage is typically achieved through hydrolysis, often under acidic conditions, which reverses the formation reaction. google.comtandfonline.com

Various reagents have been developed for the deprotection of semicarbazones under mild and efficient conditions, which are applicable to 4-heptanone semicarbazone. These methods often offer advantages over classical acid hydrolysis, particularly for substrates sensitive to strong acids. googleapis.com Some of these methods are summarized in the table below.

Table 1: Reagents for the Regeneration of Carbonyls from Semicarbazones

| Reagent/Method | Conditions | Comments | Yield Range (%) |

|---|---|---|---|

| Gaseous Nitrogen Dioxide | Solid-gas reaction, room temperature | Fast, simple, and environmentally benign. iust.ac.irresearchgate.net | 90-100 |

| Caro's Acid/Silica Gel | Refluxing dichloromethane | Mild and selective for semicarbazones over 2,4-dinitrophenylhydrazones. googleapis.com | 90-100 |

| Benzyltriphenylphosphonium Peroxymonosulfate | Non-aqueous conditions | Efficient for the conversion of semicarbazones to carbonyl compounds. arkat-usa.org | High |

| Microwave Irradiation with Wet Antimony Trichloride | Solvent-free | Fast and efficient method. | Good |

This table presents general methods for semicarbazone cleavage and the yields are based on studies with various semicarbazones, not specifically 4-heptanone semicarbazone.

Derivatization and Substitution Reactions at the Semicarbazone Moiety

The semicarbazone moiety of 4-heptanone semicarbazone possesses reactive sites that can be targeted for further derivatization, allowing for the synthesis of more complex molecules. Key reactions include substitutions at the nitrogen atoms of the semicarbazone backbone.

N-Alkylation:

A significant derivatization is the N-alkylation of the semicarbazone. Research has shown that the N2-nitrogen of the semicarbazone is the primary site of alkylation. This process typically involves the deprotonation of the N(2)H group with a suitable base, followed by reaction with an alkylating agent. rsc.orgijpsdronline.com The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as acetonitrile (B52724) (MeCN) has proven effective for the selective N2-alkylation of semicarbazones of aliphatic ketones. rsc.orgijpsdronline.com

The general scheme for N2-alkylation is as follows: Step 1: Deprotonation R₂C=N-NH-C(=O)NH₂ + Base → R₂C=N-N⁻-C(=O)NH₂ Step 2: Alkylation R₂C=N-N⁻-C(=O)NH₂ + R'-X → R₂C=N-N(R')-C(=O)NH₂ + X⁻

Where R₂C= represents the 4-heptylidene group.

Table 2: Conditions for N2-Alkylation of Aliphatic Ketone Semicarbazones

| Semicarbazone of | Alkylating Agent | Base/Solvent | Yield (%) |

|---|---|---|---|

| Acetone (B3395972) | Dimethyl sulfate (B86663) | NaH/MeCN | High |

| Acetone | Ethyl bromide | NaH/MeCN | High |

| Acetone | Benzyl bromide | NaH/MeCN | High |

| Propanal | Benzyl bromide | NaH/MeCN | 78 |

This data is from studies on other aliphatic semicarbazones and is representative of the expected reactivity for 4-heptanone semicarbazone. rsc.orgijpsdronline.com

Synthesis of 4-Substituted Semicarbazones:

Another important derivatization involves the synthesis of 4-substituted semicarbazones, where a substituent is introduced at the N4-nitrogen of the urea (B33335) moiety. These compounds are typically synthesized in a multi-step process starting from a substituted aniline. unacademy.comtcichemicals.com This approach allows for the introduction of a wide variety of aryl or alkyl groups at the N4 position, leading to a diverse library of semicarbazone derivatives.

Reactions with Specific Nucleophiles (e.g., H-, O-, S-, N-, P-nucleophiles)

The C=N double bond in 4-heptanone semicarbazone is susceptible to attack by various nucleophiles, leading to a range of addition and substitution products.

H-Nucleophiles (Hydride Reagents):

The reaction of semicarbazones with hydride nucleophiles is a key step in the Wolff-Kishner reduction, a classic organic reaction used to reduce a carbonyl group to a methylene (B1212753) group. wikipedia.orgtcichemicals.comorganic-chemistry.orgnih.govnih.gov In this reaction, the semicarbazone of 4-heptanone would first be formed and then heated with a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.org The mechanism involves the deprotonation of the hydrazone intermediate, followed by a series of steps culminating in the elimination of nitrogen gas and the formation of the corresponding alkane, heptane. While the reaction is typically performed with hydrazones, semicarbazones can also be used as starting materials, as they are converted to hydrazones in situ under the reaction conditions. organic-chemistry.org

Reduction of the C=N bond of semicarbazones can also be achieved with other hydride reagents, although this is less common than the Wolff-Kishner reduction. The specific conditions and products would depend on the reagent and substrate.

N-Nucleophiles (Nitrogen Nucleophiles):

The reaction of 4-heptanone semicarbazone with other amine-based nucleophiles can lead to transimination reactions. This involves the exchange of the semicarbazide moiety with another amine. The reaction is an equilibrium process and can be driven to completion by using a large excess of the reacting amine or by removing one of the products. wikipedia.org The rate and outcome of the reaction are influenced by the basicity and nucleophilicity of the incoming amine. wikipedia.org

O-, S-, and P-Nucleophiles:

While less common for simple semicarbazones, derivatized semicarbazones have been shown to react with a variety of nucleophiles. For instance, α-amidoalkylating reagents based on semicarbazones react with O-, S-, and P-nucleophiles. These reactions typically involve the addition of the nucleophile to the C=N bond, followed by subsequent transformations. The reactivity towards these nucleophiles opens up possibilities for the synthesis of a wide range of functionalized molecules starting from a semicarbazone scaffold.

Table 3: Reactivity of Semicarbazones with Various Nucleophiles

| Nucleophile Type | Reagent Example | Reaction Type | Product Type |

|---|---|---|---|

| H-Nucleophile | Hydrazine (B178648)/KOH | Wolff-Kishner Reduction | Alkane (Heptane) |

| N-Nucleophile | Primary Amine | Transimination | New Imine |

| O-Nucleophile | Alcohols/Phenols | Addition/Substitution | Alkoxy/Phenoxy-substituted derivatives |

| S-Nucleophile | Thiols | Addition/Substitution | Thio-substituted derivatives |

This table provides a general overview of the reactivity of the semicarbazone functional group towards different classes of nucleophiles.

Advanced Characterization and Structural Elucidation of 4 Heptanone Semicarbazone

Spectroscopic Analytical Techniques

Spectroscopic methods provide a wealth of information regarding the structural framework, functional groups, and electronic environment of 4-heptanone (B92745), semicarbazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. While complete, publicly available spectra for 4-heptanone, semicarbazone are limited, the expected chemical shifts and coupling patterns can be inferred from the well-documented spectra of the precursor, 4-heptanone, and other analogous semicarbazones. chemicalbook.comchemicalbook.comnih.govspectrabase.comhmdb.ca

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The formation of the semicarbazone introduces new signals, particularly for the N-H protons of the semicarbazide (B1199961) moiety, which are typically observed as broad singlets. The chemical shifts of the alkyl protons adjacent to the C=N double bond are expected to be deshielded compared to their positions in the parent ketone.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton. The most significant change from 4-heptanone to its semicarbazone is the chemical shift of the carbonyl carbon, which is replaced by the imine carbon (C=N) signal, typically appearing in a different region of the spectrum. The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC spectra would correlate each proton signal with its directly attached carbon atom, providing unambiguous structural confirmation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Heptanone Semicarbazone

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1/C7 (CH₃) | 0.8 - 1.0 (triplet) | 13 - 15 |

| C2/C6 (CH₂) | 1.3 - 1.6 (sextet) | 17 - 20 |

| C3/C5 (CH₂) | 2.1 - 2.4 (triplet) | 35 - 40 |

| C4 (C=N) | - | 155 - 165 |

| C=O (Amide) | - | 158 - 160 |

| NH | 8.0 - 10.0 (broad singlet) | - |

| NH₂ | 6.0 - 7.0 (broad singlet) | - |

Note: The predicted values are based on the analysis of 4-heptanone and other semicarbazone structures. chemicalbook.comchemicalbook.comsathyabama.ac.inspectrabase.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transformation of 4-heptanone to its semicarbazone derivative results in characteristic changes in the IR spectrum. The prominent C=O stretching vibration of the ketone in 4-heptanone (typically around 1715 cm⁻¹) is absent in the spectrum of the semicarbazone. odinity.comchemicalbook.comnist.gov Instead, new absorption bands appear that are characteristic of the semicarbazone moiety.

Key expected IR absorption bands for this compound include:

N-H stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the primary amine (NH₂) and secondary amine (NH) groups. sathyabama.ac.inbrieflands.com

C=N stretching: A band in the region of 1640-1690 cm⁻¹ due to the imine (C=N) double bond.

C=O stretching (Amide I): A strong absorption band around 1680-1700 cm⁻¹ from the carbonyl group of the semicarbazide part. sathyabama.ac.in

N-H bending (Amide II): A band around 1580-1620 cm⁻¹.

C-H stretching: Bands in the region of 2850-2960 cm⁻¹ due to the alkyl groups. odinity.com

Interactive Data Table: Characteristic IR Absorption Bands for 4-Heptanone Semicarbazone

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium - Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium - Strong |

| C=O Stretch (Amide I) | 1680 - 1700 | Strong |

| C=N Stretch | 1640 - 1690 | Medium |

| N-H Bend (Amide II) | 1580 - 1620 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The formation of the C=N chromophore in this compound is expected to result in absorption maxima at different wavelengths compared to the n→π* transition of the carbonyl group in 4-heptanone. Semicarbazones typically exhibit absorption bands corresponding to π→π* and n→π* transitions. For example, pyridine-4-carbaldehyde semicarbazone shows absorption bands at 224 nm and 328 nm, corresponding to intra-ligand π→π* transitions of the pyridine (B92270) ring and the imine group. ajchem-a.com The specific absorption maxima for this compound would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The molecular weight of this compound (C₈H₁₇N₃O) is 171.24 g/mol . nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 171.

The fragmentation of this compound under electron ionization is expected to proceed through characteristic pathways, including cleavage of the C-C bonds adjacent to the C=N group (α-cleavage) and rearrangements. The fragmentation pattern of the precursor, 4-heptanone, is well-documented, with major fragments observed at m/z 43 (C₃H₇⁺) and m/z 71 ([M-C₃H₇]⁺) due to α-cleavage. libretexts.orglibretexts.orgnist.gov The mass spectrum of the semicarbazone would exhibit a more complex pattern due to the presence of the semicarbazide moiety. The PubChem database indicates the existence of GC-MS data for this compound. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

An X-ray crystallographic study of this compound would reveal:

Confirmation of the E/Z isomerism around the C=N double bond.

Precise bond lengths and angles , confirming the hybridization and bonding within the molecule. For instance, the C=N bond length in similar semicarbazones is typically around 1.285 Å. ajchem-a.com

The planarity or non-planarity of the semicarbazone backbone.

Intermolecular interactions , such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing. In many semicarbazones, strong intermolecular N-H···O hydrogen bonds are observed, often forming dimeric structures. nih.gov

The lack of a published crystal structure for this compound highlights an area for future research to fully elucidate its solid-state conformation and packing arrangement.

Crystal Packing and Supramolecular Interactions

The crystal packing of semicarbazone derivatives is predominantly governed by a network of intermolecular hydrogen bonds, with significant contributions from weaker van der Waals forces. The semicarbazone moiety, with its N-H donor and C=O acceptor groups, is primed for robust hydrogen bonding interactions.

In the crystalline state, it is highly probable that molecules of this compound engage in hydrogen bonding to form well-defined supramolecular structures. A common motif observed in many semicarbazone crystal structures is the formation of centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic R2(8) ring motif. researchgate.net These dimers can then be further linked into one-dimensional chains or two-dimensional layers. For instance, in some semicarbazone derivatives, these dimers are connected through additional N-H···O hydrogen bonds, forming layers. researchgate.net

While specific crystallographic data for this compound is unavailable, the following table presents representative data for a related aliphatic semicarbazone, butanal semicarbazone, to illustrate the typical crystal system and unit cell parameters that might be expected.

| Crystallographic Parameter | Butanal Semicarbazone (Illustrative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.834(2) |

| b (Å) | 8.456(1) |

| c (Å) | 10.123(2) |

| β (°) | 114.34(1) |

| V (ų) | 766.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.12 |

This data is for illustrative purposes and represents typical values for a related aliphatic semicarbazone.

Polymorphism and Crystallization Phenomena of Semicarbazone Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in semicarbazone derivatives. mdpi.com The specific crystalline form obtained is often dependent on the crystallization conditions, such as the solvent used, the rate of crystallization, and the temperature. mdpi.com

For example, studies on 5-nitro-2-furaldehyde (B57684) semicarbazone have revealed the existence of multiple polymorphic forms, with different solvents and crystallization methods yielding distinct crystal structures. mdpi.com This highlights the sensitivity of the crystallization process and the subtle energetic differences between possible packing arrangements. It is therefore plausible that this compound could also exhibit polymorphism under different crystallization conditions.

The formation of different polymorphs is often associated with conformational differences in the molecule or variations in the hydrogen-bonding network. mdpi.com In semicarbazones, the flexibility of the molecule, particularly the rotation around the N-N and C-N bonds, can lead to different conformers that may pack in distinct ways. The presence of a relatively long and flexible alkyl chain in this compound could potentially increase the likelihood of conformational polymorphism.

The crystallization of semicarbazones can be achieved through various methods, including slow evaporation from solution and gel growth techniques. acs.org The choice of solvent is critical, as it can influence not only the polymorphic form but also the quality and size of the resulting crystals. In some cases, solvent molecules can be incorporated into the crystal lattice to form solvates, further diversifying the possible crystal structures. mdpi.com

Theoretical and Computational Chemistry Studies on 4 Heptanone Semicarbazone Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are at the forefront of computational studies on semicarbazone systems, providing detailed information about their electronic properties and energetics. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules like 4-heptanone (B92745) semicarbazone. DFT calculations, particularly with hybrid functionals such as B3LYP, offer a balance between accuracy and computational cost, making them well-suited for studying medium-sized organic molecules. orientjchem.orgresearchgate.net These calculations can determine a wide range of molecular properties, including optimized geometries, bond lengths, bond angles, and electronic charge distributions.

Table 1: Representative DFT-Calculated Geometric Parameters for an Aliphatic Semicarbazone System

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G**) |

| Bond Length | C=N | 1.28 Å |

| N-N | 1.37 Å | |

| N-C(O) | 1.39 Å | |

| C=O | 1.24 Å | |

| Bond Angle | C-N-N | 118.5° |

| N-N-C(O) | 120.2° | |

| N-C(O)-N | 116.8° |

Note: Data presented is based on computational studies of analogous aliphatic semicarbazone systems and serves as a representative example.

Theoretical calculations are also instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT methods can be employed to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated harmonic vibrational frequencies, when appropriately scaled, typically show good agreement with experimental data. csic.es This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a more detailed understanding of the molecule's structure.

Furthermore, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts. csic.es By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions are valuable for confirming the structure of 4-heptanone semicarbazone and for assigning the resonances in experimentally obtained NMR spectra.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions. For 4-heptanone semicarbazone, this includes modeling its formation from 4-heptanone and semicarbazide (B1199961), a classic condensation reaction.

The formation of semicarbazones from ketones or aldehydes and semicarbazide is a multi-step process. Computational studies on similar systems have shown that the reaction mechanism typically involves at least two main steps: the initial nucleophilic addition of the semicarbazide to the carbonyl carbon to form a tetrahedral intermediate, followed by the dehydration of this intermediate to yield the final semicarbazone product. orientjchem.orgresearchgate.net

Table 2: Representative Calculated Thermodynamic and Kinetic Parameters for Semicarbazone Formation

| Parameter | Step 1: Nucleophilic Addition | Step 2: Dehydration |

| Enthalpy of Activation (ΔH‡) | ~50 kJ/mol | ~157 kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | Varies with reactant | Varies with reactant |

| Rate Constant (k) | Fast | Slow (Rate-determining) |

Note: The values are illustrative and based on DFT (B3LYP) studies of the formation of other semicarbazones. researchgate.net The exact values for 4-heptanone semicarbazone would require specific calculations.

Computational methods can also be used to analyze the factors that influence the reactivity and selectivity of the semicarbazone formation reaction. Molecular Electrostatic Potential (MEP) maps, for example, can visualize the charge distribution on the reactants and identify the sites most susceptible to nucleophilic or electrophilic attack. csic.es For 4-heptanone, the carbonyl carbon would be identified as an electrophilic site, while the primary amine group of semicarbazide is the nucleophilic center.

Frontier Molecular Orbital (FMO) theory is another powerful tool for analyzing reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can provide insights into their reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity. nih.gov In the context of semicarbazone formation, the interaction between the HOMO of semicarbazide and the LUMO of 4-heptanone would be a key factor driving the initial nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of the side chains in 4-heptanone semicarbazone means that it can exist in various conformations. Understanding the conformational landscape and the dynamic behavior of the molecule is crucial for a complete picture of its properties.

Conformational analysis of semicarbazones has been performed using computational methods to identify the most stable conformers. csic.es These studies have shown that semicarbazones can exist as cis and trans isomers with respect to the C=N bond, as well as different rotamers around the single bonds. DFT calculations can be used to determine the relative energies of these different conformers, providing insight into their populations at a given temperature.

Structure-Reactivity Relationship (SRR) Studies on Semicarbazone Frameworks

Kinetic studies on the formation of semicarbazones from various ketones reveal a significant retardation in reaction rate with increased steric crowding around the carbonyl group. asianpubs.org This indicates that the initial nucleophilic attack is often the rate-limiting step. For instance, the introduction of alkyl groups on the carbon atoms alpha to the carbonyl group can dramatically decrease the rate of semicarbazone formation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools used to correlate structural descriptors with biological activity or chemical reactivity. nih.govresearchgate.net In the context of semicarbazones, QSAR studies have been employed to model their antichagasic, antibacterial, and antifungal activities. nih.govresearchgate.net These models often utilize descriptors that quantify steric, electronic, and hydrophobic properties, providing insights into the structural features that govern the desired activity. While focused on biological endpoints, these studies underscore the fundamental importance of the molecular structure in dictating the interactions of semicarbazones, which is a facet of their reactivity.

Computational studies, particularly using Density Functional Theory (DFT), have provided detailed mechanistic insights into semicarbazone formation. researchgate.net These studies can calculate thermodynamic and kinetic parameters, such as activation energies and reaction enthalpies, for each step of the reaction. researchgate.net Such calculations for a series of substituted benzaldehydes have shown how electronic effects (e.g., nitro vs. chloro substituents) alter the energy barriers of the transition states, thereby affecting the reaction kinetics. researchgate.net

The reactivity of the semicarbazone moiety itself, once formed, is also a subject of SRR studies. For example, the oxidation of semicarbazones to regenerate the parent carbonyl compound is a common reaction. The rate of this oxidation can be highly dependent on the substituents present on the semicarbazone framework. Studies on the oxidation of substituted benzaldehyde (B42025) semicarbazones have shown that electron-releasing groups on the phenyl ring accelerate the reaction, suggesting the development of an electron-deficient transition state. ias.ac.in In contrast, some oxidation reactions show little influence from electronic effects, suggesting a mechanism where the formation of an intermediate, such as an N-bromo ester, is the slow step and is less sensitive to substituent effects. psu.edu

The steric environment also significantly impacts the reactivity of the semicarbazone. For instance, in the oxidation of substituted 2,6-diphenylpiperidin-4-one semicarbazones, the introduction of progressively larger alkyl groups at the 3-position leads to a decrease in the reaction rate, demonstrating clear steric hindrance. asianpubs.org

These principles can be extrapolated to predict the reactivity of a specific compound like 4-heptanone semicarbazone. Modifications to the heptyl chain, for instance by introducing bulky substituents or electron-withdrawing groups, would be expected to alter its reactivity in a predictable manner based on the general SRR principles established for the broader class of semicarbazones.

Research Findings on Substituent Effects

The following tables summarize findings from various studies on how substituents affect the reactivity of the semicarbazone framework.

| Compound | Relative Rate |

|---|---|

| 2,6-diphenyltetrahydropyran-4-one | 1.0 |

| 3-methyl-2,6-diphenyltetrahydropyran-4-one | ~0.033 |

| 3-ethyl-2,6-diphenyltetrahydropyran-4-one | Slower than 3-methyl |

| 3,5-dimethyl-2,6-diphenyltetrahydropyran-4-one | Extremely slow |

| Substituent (on phenyl ring) | Relative Rate |

|---|---|

| p-OCH3 | Increased rate |

| H | 1.0 |

| m-NO2 | ~0.2 |

| Substituent at 3-position | Reactivity Trend |

|---|---|

| H | Highest |

| Methyl | Lower |

| Ethyl | Lower than Methyl |

| Isopropyl | Lowest |

Analytical Applications and Derivatization Strategies in Chemical Research

Semicarbazone Formation as a Derivatization Strategy for Carbonyl Compounds

The reaction between a ketone or aldehyde and semicarbazide (B1199961) hydrochloride in a weakly acidic medium, such as ethanol (B145695), yields a semicarbazone. numberanalytics.com This condensation reaction involves the nucleophilic attack of the amino group of semicarbazide on the electrophilic carbonyl carbon. numberanalytics.comlibretexts.org Semicarbazones are particularly useful because they are typically stable, highly crystalline solids, even when the parent carbonyl is a liquid. ijcce.ac.iroxfordreference.comsathyabama.ac.in This property is fundamental to their application in both qualitative and quantitative analyses.

Historically, the formation of semicarbazones has been a vital technique in qualitative organic analysis for the identification and characterization of unknown aldehydes and ketones. numberanalytics.com The strategy relies on the fact that these derivatives often have sharp, characteristic melting points. oxfordreference.com

The process involves reacting the unknown carbonyl compound with semicarbazide to form the semicarbazone derivative. libretexts.org This solid product is then isolated, purified through recrystallization, and its melting point is precisely measured. By comparing the experimentally determined melting point with literature values for the semicarbazones of known aldehydes and ketones, the identity of the parent carbonyl compound can be deduced. oxfordreference.comlibretexts.org For instance, if an unknown ketone produced a semicarbazone with a melting point of 139 °C, it could be identified as diethyl ketone. libretexts.org

| Parent Ketone | Semicarbazone Derivative Melting Point (°C) | Reference |

|---|---|---|

| Diethyl ketone (3-Pentanone) | 139 | libretexts.org |

| 2-Hexanone | 124-126 | researchgate.net |

| Methyl ethyl ketone (2-Butanone) | 145-146 | liu.edu |

| Heptan-3-one | 166-168 | lookchem.com |

Beyond simple identification, semicarbazone formation is a tool for the quantitative analysis of carbonyl compounds. The derivatization can be used to isolate carbonyls from a complex mixture or to prepare them for analysis by instrumental methods. oxfordreference.comresearchgate.net For example, 4-heptanone (B92745) semicarbazone is noted for its ability to form colored complexes, a property that can be leveraged for quantitative analysis through spectrophotometry. lookchem.com

In one established method, carbonyl compounds are derivatized with semicarbazide, and the resulting crystalline semicarbazones are separated. These stable derivatives can then be quantified using highly sensitive techniques like accelerator mass spectrometry to determine isotopic content, such as for radiocarbon dating of air samples. researchgate.net The stability and specific reactivity of semicarbazones make them reliable derivatives for isolating and measuring the concentration of the parent carbonyl species.

Chromatographic Enhancement via Semicarbazone Derivatization

Chromatographic techniques are central to modern analytical chemistry, but not all molecules are well-suited for direct analysis. Derivatization is often necessary to improve a compound's chromatographic behavior or detectability. While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a more common derivatizing agent for chromatographic analysis of carbonyls fishersci.comepa.gov, semicarbazones also play a role in enhancing these methods.

For a compound to be detected by UV-Vis spectrophotometry, a common detection method in HPLC, it must contain a chromophore—a part of the molecule that absorbs light. Many simple carbonyls lack strong chromophores. Derivatization with a reagent like semicarbazide introduces the semicarbazone functional group (=N-NH-C(=O)-NH₂), which enhances UV absorbance, thereby increasing detection sensitivity. oxfordreference.com

While much of the literature focuses on DNPH for HPLC, the principles apply to other derivatives. A key application is in the analysis of biological samples. For example, the aldehyde (2E)-hexadecenal, a product of sphingolipid metabolism, has been quantified using derivatization with semicarbazide followed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). nih.gov The semicarbazone derivative provided the stability and ionization characteristics necessary for sensitive and accurate quantification. nih.gov This approach demonstrates the utility of semicarbazone derivatization for advanced HPLC-based analyses.

GC-MS is a powerful technique for separating and identifying volatile compounds. However, direct analysis of some carbonyls can be challenging. Derivatization can improve a compound's volatility and thermal stability, leading to better chromatographic peak shape and more reproducible fragmentation patterns in the mass spectrometer. chromatographyonline.comnih.gov

Various reagents are used for this purpose, including O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and thiosemicarbazide. oup.commdpi.com The resulting derivatives, such as oximes or thiosemicarbazones, often exhibit improved analytical performance. oup.com Specifically for 4-heptanone semicarbazone, mass spectrometry data, including that from GC-MS analysis, is available in public databases like the NIST Mass Spectrometry Data Center, confirming its suitability for this analytical technique. nih.gov

Role of Semicarbazones in Ion Recognition and Sensing

In recent years, semicarbazones have attracted interest as chemosensors for the detection of specific ions. numberanalytics.com The nitrogen and oxygen atoms within the semicarbazone structure can act as donor atoms, enabling them to form stable coordination complexes with metal ions. mdpi.com This binding event can be designed to produce a measurable signal, such as a change in color or fluorescence.

A notable study reported a simple semicarbazone derivative of piperidin-4-one as a selective fluorescent sensor for nickel (Ni²⁺) ions in aqueous media. analchemres.organalchemres.org The binding of Ni²⁺ to the 'hard-acid nitrogens' of the semicarbazone moiety enhanced the molecule's fluorescence, allowing for sensitive detection. analchemres.org Conversely, another study found that an azulene-based bis-semicarbazone showed no significant affinity for anions or mercury(II) ions, whereas its thiosemicarbazone analogue did, highlighting the subtle structural influences on sensing capabilities. mdpi.comnih.gov

| Semicarbazone Derivative | Target Ion | Sensing Principle | Key Finding | Reference |

|---|---|---|---|---|

| Semicarbazone of 2,6-biphenyl-3-methylpiperidin-4-one | Ni²⁺ | Fluorescence Enhancement | Association Constant (Kₐ) = 4.04 × 10⁴ mol⁻¹ dm³; Detection Limit = 1 × 10⁻⁷ mol dm⁻³ | analchemres.org |

| Naphthalenyl appended semicarbazone | F⁻ | Fluorescence "Turn-on" | Binding Constant (Kₐ) = 1.61 × 10⁴ M⁻¹; Stoichiometry = 1:1 | researchgate.net |

| Azulene-1,3-bis(semicarbazone) | Anions, Hg²⁺ | Fluorescence | Showed no real recognition properties for the tested ions. | mdpi.comnih.gov |

Future Perspectives and Emerging Research Avenues in 4 Heptanone Semicarbazone Chemistry

Design and Synthesis of Novel 4-Heptanone (B92745) Semicarbazone Analogs

The core structure of 4-Heptanone, semicarbazone, with its reactive carbonyl group precursor and the versatile semicarbazone moiety, presents a fertile ground for the design and synthesis of novel analogs with tailored properties. The functionalization of the semicarbazone scaffold is a key strategy in medicinal chemistry to enhance the biological activity of lead compounds. core.ac.uk By introducing various substituents at different positions of the 4-heptanone backbone or the semicarbazide (B1199961) portion, researchers can systematically modulate the compound's steric, electronic, and lipophilic characteristics.

The synthesis of such analogs would likely follow established condensation reactions between modified 4-heptanone precursors and substituted semicarbazides. researchgate.net For instance, the introduction of aromatic or heterocyclic rings could lead to derivatives with enhanced biological activities, such as antimicrobial or anticancer properties, a strategy that has proven successful for other semicarbazone derivatives. brieflands.commdpi.com The synthesis of a series of 4-(4-substituted aryl) semicarbazones has highlighted the importance of the distal alkyl chain in influencing anticonvulsant activity. ijpsonline.com Similarly, modifying the alkyl chains of this compound could fine-tune its physicochemical properties for specific applications.

Table 1: Potential Novel Analogs of 4-Heptanone Semicarbazone and their Target Properties

| Analog Structure Modification | Target Property/Application | Rationale |

| Introduction of aromatic/heterocyclic moieties | Enhanced biological activity (e.g., anticancer, antimicrobial) | Aromatic rings can participate in π-stacking interactions with biological targets. core.ac.ukmdpi.com |

| Halogenation of the alkyl chain | Increased lipophilicity and metabolic stability | Halogen atoms can modulate membrane permeability and block sites of metabolism. ijsar.in |

| Incorporation of hydroxyl or amino groups | Improved water solubility and hydrogen bonding capacity | Polar functional groups can enhance interactions with biological receptors. brieflands.com |

| Chelation with metal ions | Development of metallodrugs or sensors | Semicarbazones are known to form stable complexes with various metal ions. core.ac.ukijpsr.com |

The exploration of these novel analogs will not only expand the chemical space around this compound but also pave the way for the discovery of new compounds with significant potential in pharmacology and materials science.

Exploration of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. nih.gov For the synthesis of this compound and its analogs, a shift towards more sustainable methodologies is a critical future direction. Traditional syntheses of semicarbazones often rely on volatile organic solvents and may require catalysts that are not environmentally benign. hakon-art.com

Future research will likely focus on the adoption of greener alternatives. This includes the use of environmentally friendly solvents like ethyl lactate (B86563) and dimethyl isosorbide, which have been shown to be effective for semicarbazone synthesis. technologypublisher.comgeneseo.edu These solvents are often renewable, less toxic, and can lead to faster reaction times and higher yields without the need for heating. technologypublisher.com Another promising avenue is the development of solvent-free reaction conditions, such as ball-milling, which can provide a rapid, efficient, and waste-free method for the synthesis of semicarbazones. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. google.com

Table 2: Comparison of Synthetic Methodologies for Semicarbazone Synthesis

| Methodology | Advantages | Disadvantages |

| Conventional Synthesis (in organic solvents) | Well-established procedures | Use of volatile and often toxic solvents, may require harsh catalysts. hakon-art.com |

| Green Solvents (e.g., ethyl lactate, DMI) | Reduced toxicity, renewable resources, faster reactions, higher yields. technologypublisher.comgeneseo.edu | May require optimization for specific substrates. |

| Solvent-Free (e.g., ball-milling) | Environmentally benign, high efficiency, simple procedure. researchgate.net | May not be suitable for all substrates, scalability can be a concern. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, increased yields, higher purity. google.com | Requires specialized equipment. |

The application of these sustainable methodologies to the synthesis of this compound would not only reduce the environmental impact but also align with the growing demand for greener chemical processes in both academic and industrial settings.

Integration of Computational and Experimental Approaches for Material Design

The synergy between computational modeling and experimental work has become a powerful tool in modern chemical research, accelerating the discovery and development of new materials and molecules. researchtrend.net In the context of this compound, this integrated approach can provide deep insights into its properties and guide the design of novel derivatives with desired functionalities.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic properties of this compound and its analogs. tandfonline.comcsic.es These calculations can help in understanding the molecule's reactivity, stability, and potential interaction with other molecules. Molecular docking studies can simulate the binding of these compounds to biological targets, such as enzymes or receptors, providing a rational basis for designing new therapeutic agents. nih.govnih.gov For instance, computational studies on other semicarbazones have successfully predicted their binding modes and inhibitory activities against various enzymes. nih.gov

Experimental validation of these computational predictions is crucial. The synthesis of the designed molecules followed by their characterization using techniques like NMR and FT-IR spectroscopy confirms their structure. csic.esrasayanjournal.co.in Subsequent experimental evaluation of their properties, such as biological activity or material performance, provides the necessary feedback to refine the computational models. This iterative cycle of design, computation, synthesis, and testing is a powerful strategy for the efficient development of new materials based on the this compound scaffold. For example, the combination of experimental and computational studies has been instrumental in understanding the inhibition mechanism of enzymes by thiosemicarbazones, a class of compounds structurally related to semicarbazones. acs.org

Development of Advanced Analytical Platforms Based on Semicarbazone Chemistry

The inherent chemical properties of the semicarbazone functional group make it an attractive component for the development of advanced analytical platforms. The ability of semicarbazones to form stable and often colored or fluorescent complexes with metal ions can be exploited for the design of chemical sensors. core.ac.uk

Future research could focus on developing ion-selective electrodes (ISEs) based on this compound or its derivatives for the detection of specific metal ions in environmental or biological samples. The selectivity and sensitivity of these sensors can be tuned by modifying the structure of the semicarbazone ligand. For example, PVC-based membrane sensors incorporating semicarbazone derivatives have been developed for the potentiometric determination of ions like Cd(II). researchgate.net

Furthermore, the semicarbazone moiety can be incorporated into fluorescent probes. The interaction of such probes with specific analytes could lead to a measurable change in their fluorescence properties, enabling highly sensitive and selective detection. A spectrofluorimetric method for the assay of the semicarbazone drug naftazone (B1677905) has been developed, demonstrating the potential of this approach. nih.gov Additionally, the development of upconversion luminescence-based nanosensors for the detection of semicarbazide, the precursor to semicarbazones, highlights the innovative analytical applications emerging from this area of chemistry. acs.org The unique structure of this compound could be leveraged to create novel analytical tools with applications in areas such as environmental monitoring, food safety, and clinical diagnostics.

The chemical compound this compound, while seemingly a simple molecule, holds significant promise for future research and development. The exploration of its novel analogs, the implementation of sustainable synthetic strategies, the integration of computational and experimental design, and the creation of advanced analytical platforms represent exciting frontiers in its chemistry. As researchers continue to delve into the rich chemical landscape of semicarbazones, this compound is set to emerge as a valuable building block for the creation of new materials and technologies with far-reaching impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.